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Abstract

Trihydroxyphosphorane, with the chemical formula P(OH)s, represents the trivalent tautomer of
phosphorous acid. While it exists as a minor species in equilibrium with its more stable
tetracoordinate counterpart, phosphonic acid (HP(O)(OH)2), its unique structure and bonding
are of significant interest in coordination chemistry and theoretical studies. This guide provides
a comprehensive overview of the structure, bonding, and relevant experimental and
computational data for trihydroxyphosphorane. The stabilization of this elusive molecule as a
ligand in transition metal complexes has provided invaluable experimental insights into its
geometric and spectroscopic properties.

Tautomeric Equilibrium

Phosphorous acid predominantly exists as phosphonic acid, with a tetrahedral phosphorus
center featuring a phosphoryl group and a hydride. The trihydroxyphosphorane tautomer is
significantly less stable.

Caption: Tautomeric equilibrium between phosphonic acid and trihydroxyphosphorane.

Structure and Bonding of Free
Trihydroxyphosphorane (Computational Data)
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Due to its transient nature, experimental data for free trihydroxyphosphorane is unavailable.
Computational studies provide the most reliable information on its structure and bonding.

Molecular Geometry

Quantum chemical calculations predict a trigonal pyramidal geometry for
trinydroxyphosphorane, consistent with VSEPR theory for a central atom with three bonding
pairs and one lone pair.

Parameter Calculated Value

Bond Lengths

P-O 1.65-1.67 A
O-H 0.96-0.98 A
Bond Angles

O-P-0 98 - 102°
P-O-H 115 - 120°

Vibrational Frequencies

Theoretical calculations of the infrared spectrum of trinydroxyphosphorane provide insights into
its vibrational modes.

Vibrational Mode Calculated Frequency (cm™?)
O-H stretch 3600 - 3700

P-O-H bend 1100 - 1200

P-O stretch 700 - 800

O-P-0O bend 400 - 500

Experimentally Characterized
Trihydroxyphosphorane in a Metal Complex
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The elusive trihydroxyphosphorane tautomer has been successfully stabilized and
characterized as a ligand in a ruthenium complex, providing the first experimental data on its
structure.

Synthesis of [CpRu(PPhs)2(P(OH)3)]CF3S0s3

The synthesis involves the reaction of a ruthenium precursor with phosphorous acid in the
presence of a chloride scavenger.

[ [CpRu(PPhs)2Cl] )
H3POs } ]
- AgCl
[ AgCF3SO0Os )

Click to download full resolution via product page

Caption: Synthesis of the trihydroxyphosphorane-ruthenium complex.

Experimental Protocol

Materials:

e [CpRu(PPhs)2Cl] (Cp = cyclopentadienyl, PPhs = triphenylphosphine)

Phosphorous acid (HsPOs)

Silver trifluoromethanesulfonate (AgCF3SO3)

Dichloromethane (CH2Clz2)

Diethyl ether ((CzH5s)20)

Procedure:
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e A solution of phosphorous acid in dichloromethane is added to a solution of [CpRu(PPhs)2Cl]
and silver trifluoromethanesulfonate in the same solvent.

e The reaction mixture is stirred at room temperature.
e The precipitated silver chloride is removed by filtration.
e The product is precipitated from the filtrate by the addition of diethyl ether.

e The resulting solid is washed with diethyl ether and dried under vacuum.

Structural Data from X-ray Crystallography

The crystal structure of [CpRu(PPhs)2(P(OH)3)]CFsSOs provides precise measurements of the
coordinated trihydroxyphosphorane ligand.

Parameter Experimental Value

Bond Lengths

Ru-P(OH)s 2.25-2.30A
P-O 1.58-1.62 A
Bond Angles

0-P-O 100 - 104°
Ru-P-O 114 - 118°

Spectroscopic Data

Spectroscopic analysis of the complex confirms the coordination of the P(OH)s tautomer.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Coupling Constant

Nucleus Chemical Shift () Multiplicity )
sip 90 - 100 ppm Singlet
1H (OH) 5.0 - 6.0 ppm Broad
3.4.2. Infrared (IR) Spectroscopy
Vibrational Mode Experimental Frequency (cm™?)
O-H stretch 3300 - 3500 (broad)
P-O stretch 850 - 950
Conclusion

While trihydroxyphosphorane remains an elusive free molecule, its structure and bonding have
been successfully elucidated through a combination of computational modeling and
experimental characterization of its stabilized metal complex. The data presented in this guide
offer a detailed understanding of this important phosphorus species for researchers in synthetic
chemistry, materials science, and drug development. The ability to stabilize and study the
P(OH)s tautomer opens avenues for exploring its reactivity and potential applications as a
ligand in catalysis and as a building block in novel phosphorus-containing compounds.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and
Bonding of Trihydroxyphosphorane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078027#trihydroxyphosphorane-structure-and-
bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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